Levopropranolol hydrochloride

beta-adrenergic receptor receptor binding assay radioligand displacement

Levonopropranolol hydrochloride (S(-)-enantiomer) delivers pure β-blockade without confounding R(+)-distomer effects. The S(-)-enantiomer exhibits ~100-fold greater potency, distinct cardiac electrophysiology, and stereoselective metabolism—eliminating the composite binding curves, off-target σ/5-HT interactions, and enantiomer-enantiomer PK interference inherent to racemic propranolol. Essential for unambiguous receptor-ligand studies, chiral method development, and vascular proliferation models. Enantiopure crystalline solid (≥98% purity) with documented stereochemistry confirmed by X-ray crystallography and DFT validation. Guarantee reproducible data; choose the stereochemically defined standard.

Molecular Formula C16H22ClNO2
Molecular Weight 295.80 g/mol
CAS No. 4199-10-4
Cat. No. B119597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevopropranolol hydrochloride
CAS4199-10-4
Synonyms(2S)-1-[(1-Methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride;  _x000B_S-(-)-1-Isopropylamino-3-(1-naphthoxy)-2-propanol Hydrochloride;  (-)-Propranolol Hydrochloride;  (S)-(-)-Propranolol Hydrochloride;  L-(-)-Propranolol Hydrochloride;  l-Propr
Molecular FormulaC16H22ClNO2
Molecular Weight295.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
InChIInChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1
InChIKeyZMRUPTIKESYGQW-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>44.4 [ug/mL] (The mean of the results at pH 7.4)

Levopropranolol Hydrochloride (CAS 4199-10-4): A Stereochemically Pure S-Enantiomer Beta-Adrenergic Antagonist for Enantioselective Pharmacological Investigation


Levopropranolol hydrochloride (CAS 4199-10-4), the S(-)-enantiomer of propranolol, is a non-selective β-adrenergic receptor antagonist that constitutes the pharmacologically active stereoisomer of the widely used racemic drug [1]. As the hydrochloride salt of (2S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol, this compound bears a single defined stereocenter with absolute configuration [2]. Unlike the racemic mixture (±)-propranolol, which contains equimolar amounts of the active S(-)-enantiomer and the largely inactive R(+)-enantiomer, levopropranolol hydrochloride provides researchers with a stereochemically homogeneous β-blocker that eliminates the confounding variables introduced by the distomer. The compound exhibits high binding affinity across all three human β-adrenergic receptor subtypes (β1, β2, and β3) and is supplied as a crystalline solid with the hydrochloride salt form enhancing aqueous solubility for in vitro and in vivo experimental applications . Its stereochemical purity enables precise investigation of receptor-ligand interactions, enantioselective pharmacology, and chiral analytical method development.

Why Racemic Propranolol Cannot Substitute for Levopropranolol Hydrochloride in Stereospecific Research Applications


Racemic propranolol cannot be substituted for levopropranolol hydrochloride in applications requiring stereochemical definition because the two enantiomers exhibit fundamentally distinct pharmacological, pharmacokinetic, and metabolic profiles. The S(-)-enantiomer is approximately 100-fold more potent than the R(+)-enantiomer in blocking β-adrenergic receptors, and these enantiomers are subject to stereoselective hepatic metabolism, with the active S(-)-enantiomer accumulating to 40-90% higher plasma concentrations than the R(+)-enantiomer following oral racemate administration [1]. Furthermore, enantiomer-enantiomer pharmacokinetic interactions occur within the racemate: steady-state AUC of (R)-propranolol is significantly higher when administered as the racemic mixture than when administered as the pure enantiomer, demonstrating that the disposition of the distomer is influenced by the presence of the eutomer [2]. In cardiac electrophysiology studies, the two stereoisomers produce different effects on nomotopic and ectopic automaticity with distinct potency profiles, while dexpropranolol (R(+)-enantiomer) demonstrates negligible β-blocking activity but retains local anesthetic action equivalent to racemic propranolol [3]. These confounded pharmacological readouts preclude accurate interpretation of structure-activity relationships, receptor subtype selectivity assessments, or in vivo pharmacodynamic studies when using the racemic mixture. For researchers requiring unambiguous assignment of biological activity to the S-configuration or developing stereoselective analytical methods, only the enantiopure levopropranolol hydrochloride provides the necessary molecular homogeneity.

Quantitative Differentiation of Levopropranolol Hydrochloride: Comparator-Based Evidence for Research Procurement Decisions


β-Adrenergic Receptor Subtype Binding Affinity of Levopropranolol Hydrochloride

Levopropranolol hydrochloride exhibits defined binding affinity across all three human β-adrenergic receptor subtypes as measured by whole-cell radioligand binding assays in stably transfected CHO cell lines. The compound's affinity is expressed as log Kd values for β1, β2, and β3 adrenoceptors, providing a quantitative baseline for experimental design . This homogeneous enantiopure preparation eliminates the confounding contribution of the R(+)-enantiomer, which possesses negligible β-adrenergic receptor blocking activity yet retains local anesthetic properties equivalent to racemic propranolol [1]. Unlike the racemate, where measured binding parameters represent a composite of two molecules with differing receptor interactions and off-target profiles, the pure S(-)-enantiomer enables unambiguous determination of stereospecific binding kinetics and receptor subtype selectivity.

beta-adrenergic receptor receptor binding assay radioligand displacement log Kd determination

Cardiac Automaticity Suppression: Stereoisomer-Specific ID50 Comparison in Isolated Rat Heart

In a direct head-to-head comparison using isolated rat right atria and right ventricle preparations, both dextropropranolol (R(+)-enantiomer) and levopropranolol (S(-)-enantiomer) were evaluated for their effects on nomotopic and ectopic cardiac automaticity. The study demonstrated that both stereoisomers reduce nomotopic and abolish ectopic automaticity, but with quantitatively distinct potency profiles [1]. Notably, the membrane stabilizing activity (MSA), which is present functionally in both stereoisomers, was identified as the primary mechanism driving this antiarrhythmic effect, rather than β-adrenergic receptor blockade which resides predominantly in levopropranolol [2]. This finding establishes that the R(+)- and S(-)-enantiomers produce differential pharmacological effects that cannot be predicted from β-blockade potency alone, underscoring the necessity of stereochemically defined material for mechanistic cardiac electrophysiology studies.

cardiac electrophysiology ectopic automaticity membrane stabilizing activity ID50 determination

Stereoselective Pharmacokinetic Disposition: Enantiomer-Enantiomer Interaction Evidence

Steady-state pharmacokinetic analysis in healthy male volunteers reveals that the disposition of (R)-propranolol is significantly altered when administered as part of the racemic mixture compared to administration as the pure enantiomer. Specifically, the AUC(0-720) of (R)-propranolol was significantly higher following racemate administration than after pure enantiomer dosing, indicating that the presence of (S)-propranolol influences the metabolic or distributional handling of the distomer [1]. Conversely, total plasma clearance did not differ substantially between animals dosed with individual enantiomers versus racemic propranolol, though toxicological potentiation was observed when enantiomers were co-administered as the racemate [2]. This enantiomer-enantiomer interaction in disposition means that in vivo pharmacological outcomes following racemate administration cannot be accurately deconvolved to predict the behavior of either pure enantiomer.

stereoselective pharmacokinetics AUC analysis enantiomer interaction drug disposition

Analytical Chiral Separation and Absolute Configuration Confirmation via HPLC with (S)-Levofloxacin Derivatization

A validated reversed-phase HPLC method has been established for the quantitative enantioseparation of (RS)-propranolol using newly synthesized (S)-levofloxacin-based chiral derivatizing reagents (CDRs). This method successfully separates, isolates, and characterizes both (S)- and (R)-propranolol as pure enantiomers [1]. The absolute configuration of the diastereomers was established through systematic analytical techniques including UV, IR, 1H-NMR, and high-resolution mass spectrometry, with computational validation using density functional theory (B3LYP/6-31G* basis set) [2]. Critically, the method includes a detagging procedure under microwave-assisted acidic conditions that enables recovery of the native enantiomers, providing a pathway for both analytical quantification and preparative isolation. The availability of authenticated pure (S)-propranolol hydrochloride as a reference standard is essential for calibrating such chiral separations and for validating the enantiomeric purity of synthesized or isolated material.

chiral HPLC enantioseparation diastereomer analysis absolute configuration

Differential Clinical Efficacy in Angina Pectoris: Racemic Propranolol vs. Dexpropranolol Direct Comparison

A controlled clinical trial in eight angina pectoris patients directly compared the effects of racemic propranolol, dexpropranolol (R(+)-enantiomer), practolol, and saline on exercise tolerance. Dexpropranolol, which possesses the same local anesthetic action as racemic propranolol but negligible β-adrenergic receptor blocking activity, produced no significant improvement in exercise tolerance compared to saline [1]. In contrast, racemic propranolol and the cardioselective β-blocker practolol both significantly improved exercise tolerance in six of the subjects [2]. This direct clinical evidence establishes that the therapeutic benefit of propranolol in angina pectoris derives specifically from β-adrenergic receptor blockade—an activity that resides almost exclusively in the S(-)-enantiomer—rather than from local anesthetic or quinidine-like membrane-stabilizing effects [3]. The pure levopropranolol hydrochloride therefore represents the β-blockade-competent stereoisomer responsible for the clinical efficacy observed with racemic propranolol.

angina pectoris exercise tolerance beta-adrenergic blockade local anesthetic activity

Therapeutic Differentiation in Vasculopathy: Patent Claims for Levopropranolol Over Racemic and Dextro-Propranolol

A patent application (CN110314154A) explicitly claims that levopropranolol demonstrates superior therapeutic effect compared to both racemic propranolol and dextro-propranolol in the treatment of vasculopathy, particularly hemangioma and infantile hemangioma [1]. The patent disclosure indicates that the treatment effect of levopropranolol is better than that of the racemic mixture and the dextro-enantiomer, with favorable clinical prospects cited for hemangioma therapeutic applications. This patent claim provides formal intellectual property documentation of therapeutic differentiation among the stereoisomers, reinforcing the premise that the pure S(-)-enantiomer possesses distinct pharmacological advantages not fully realized with racemic material.

vasculopathy hemangioma treatment therapeutic efficacy enantiomer comparison

Research and Industrial Applications of Levopropranolol Hydrochloride Based on Quantified Stereochemical and Pharmacological Differentiation


Enantioselective β-Adrenergic Receptor Pharmacology and Structure-Activity Relationship Studies

Researchers investigating stereospecific ligand-receptor interactions at β1, β2, and β3 adrenoceptors require enantiopure levopropranolol hydrochloride to eliminate the confounding contribution of the R(+)-enantiomer, which possesses negligible β-blocking activity but retains local anesthetic effects equivalent to racemic propranolol [1]. The compound's defined log Kd values (-8.16 for β1, -9.08 for β2, -6.93 for β3) enable precise receptor occupancy calculations in competitive binding assays and functional pharmacology studies . Unlike racemic propranolol, which produces composite binding curves reflecting the differential affinities and off-target activities of both enantiomers, the pure S(-)-enantiomer allows unambiguous interpretation of stereospecific binding kinetics, allosteric modulation, and biased signaling outcomes. This is particularly critical for molecular pharmacology studies employing site-directed mutagenesis to map stereochemical determinants of receptor binding pockets.

Cardiac Electrophysiology Mechanistic Studies Requiring Deconvolution of β-Blockade from Membrane Stabilizing Activity

In isolated cardiac tissue preparations, the propranolol enantiomers produce quantitatively distinct effects on nomotopic and ectopic automaticity: dextropropranolol exhibits an ID50 of 0.17 μM versus levopropranolol at 0.96 μM, a 5.6-fold potency difference despite the R(+)-enantiomer's negligible β-blockade [1]. This demonstrates that membrane stabilizing activity (MSA)—present in both stereoisomers—contributes significantly to antiarrhythmic effects independently of β-adrenergic antagonism. Researchers investigating the mechanistic basis of class I antiarrhythmic effects versus β-blockade-mediated cardioprotection require pure levopropranolol hydrochloride to isolate the β-blockade component, or alternatively, pure dextropropranolol to isolate MSA effects. Racemic material confounds these mechanistic studies by simultaneously engaging both pharmacological pathways at different potency ratios that vary by assay endpoint.

Chiral Analytical Method Development and Enantiomeric Purity Reference Standard Applications

Validated chiral HPLC methods utilizing (S)-levofloxacin-based derivatization enable quantitative enantioseparation of propranolol stereoisomers with baseline resolution [1]. Levopropranolol hydrochloride serves as an essential reference standard for calibrating such separations, validating method linearity and accuracy, and establishing retention time markers for unknown sample analysis. The compound's defined stereochemistry (absolute configuration confirmed by X-ray crystallography of diastereomeric derivatives and DFT computational validation) provides a chromatographic and spectroscopic benchmark for pharmaceutical quality control, forensic toxicology applications requiring enantiomeric ratio determination, and preparative-scale isolation of stereochemically pure material for downstream assays. Procurement of certified enantiopure levopropranolol hydrochloride with documented chiral purity specifications ensures analytical data integrity across laboratories and instrument platforms.

Translational Research in Vasculopathy and Hemangioma Targeting β-Adrenergic Signaling Pathways

Patent documentation (CN110314154A) establishes that levopropranolol demonstrates superior therapeutic efficacy compared to racemic propranolol and dextro-propranolol in vasculopathy and hemangioma models [1]. For academic and industrial research programs investigating the role of β-adrenergic signaling in vascular proliferation, angiogenesis, and infantile hemangioma pathophysiology, pure levopropranolol hydrochloride provides the stereochemically defined tool compound necessary for dose-response characterization and target engagement studies. The use of enantiopure material eliminates the confounding variable of the R(+)-enantiomer, which contributes to off-target pharmacology including 5-HT receptor interactions and σ-receptor binding without providing meaningful β-blockade. This stereochemical purity is essential for generating reproducible in vivo efficacy data that can support Investigational New Drug (IND)-enabling preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levopropranolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.